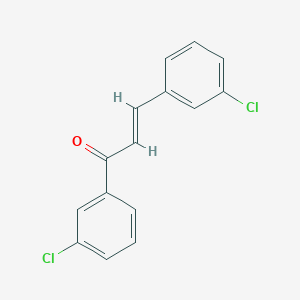

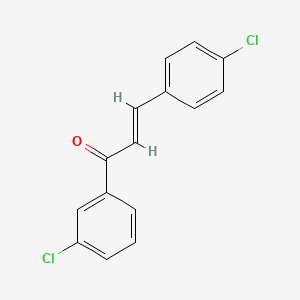

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

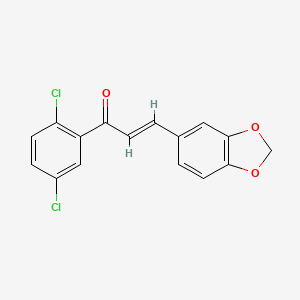

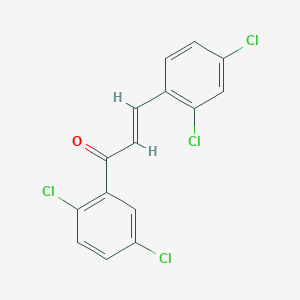

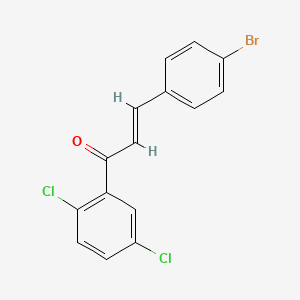

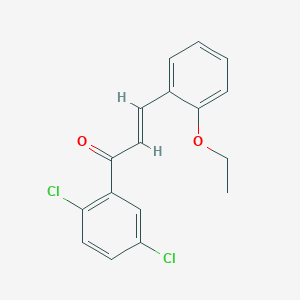

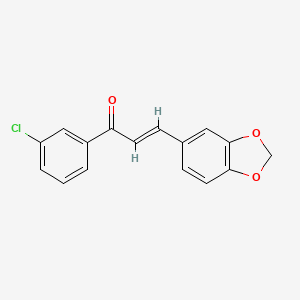

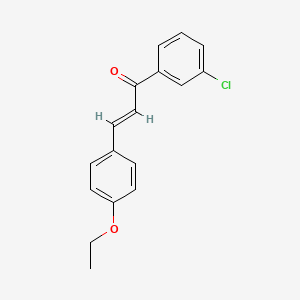

Molecular Structure Analysis

The molecule comprises two substituted benzene rings bridged by a prop-2-en-1-one group and exists in an E configuration about the C = N double bond . The molecule has crystallographic inversion symmetry and lies about an inversion centre at the centroid of the central benzene ring .

Physical And Chemical Properties Analysis

Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . In all the cases the piezo electric strain matrix turns out to be zero indicating that these are centrosymmetric molecules .

Wirkmechanismus

The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to be involved in a variety of reaction mechanisms, including radical reactions, Friedel-Crafts alkylations, and Wittig reactions. Additionally, this compound has been shown to be an effective catalyst for the oxidation of organic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes involved in the synthesis of fatty acids and the stimulation of the production of prostaglandins. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not prone to decomposition or oxidation.

However, this compound also has a number of limitations. It is a relatively volatile compound and can easily evaporate, making it difficult to handle in the laboratory. Additionally, it is a relatively toxic compound and should be handled with caution.

Zukünftige Richtungen

The potential future applications of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one are numerous. It could be used in the synthesis of new pharmaceuticals and other organic compounds, as well as in the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic agents. Finally, new methods for the synthesis of this compound could lead to more efficient and economical production of this compound.

Synthesemethoden

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one can be synthesized through a variety of methods, with the most common method of synthesis being the Friedel-Crafts alkylation reaction. This method involves the reaction of an aromatic halide, such as 3-chlorobenzene, with an alkyl halide, such as 2-chloropropene, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a radical mechanism and yields this compound as the major product. Other methods of synthesis include the Grignard reaction and the Wittig reaction.

Wissenschaftliche Forschungsanwendungen

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of reaction mechanisms, and the preparation of pharmaceuticals. For example, this compound has been used as an intermediate in the synthesis of the anti-inflammatory drug celecoxib. Additionally, this compound has been used in the synthesis of the anticancer agent bicalutamide. This compound has also been used in the synthesis of the anti-arrhythmic agent amiodarone.

Eigenschaften

IUPAC Name |

(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOUSFCJLZEVQJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)